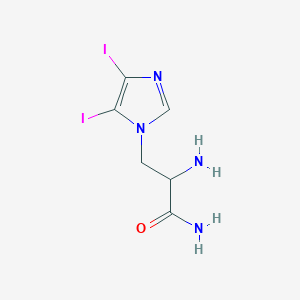![molecular formula C14H17IO B15277406 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[222]octane is a bicyclic organic compound featuring an iodomethyl group and a phenyl ring attached to an oxabicyclo[222]octane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the incorporation of the iodomethyl group into the bicyclic structure. The reaction conditions are generally mild, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodomethyl group.
科学研究应用
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the phenyl ring and bicyclic core provide structural stability and influence the compound’s reactivity. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with different substituents.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system.
Cubane: A cubic-shaped molecule with unique properties.
Uniqueness
4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane is unique due to its combination of an iodomethyl group, a phenyl ring, and an oxabicyclo[2.2.2]octane core. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C14H17IO |
|---|---|
分子量 |
328.19 g/mol |
IUPAC 名称 |
4-(iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H17IO/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI 键 |
WRRBOVHWKYEWPD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CO2)CI)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





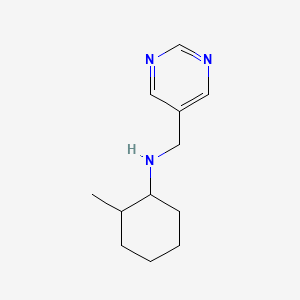
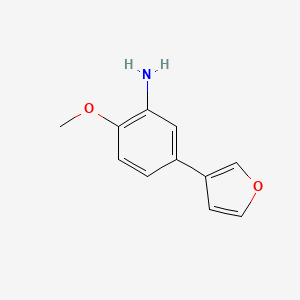
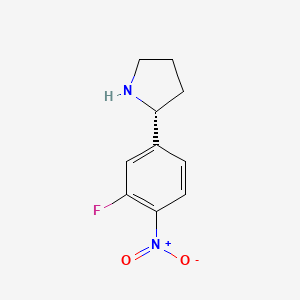
![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
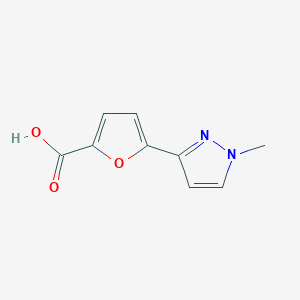
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
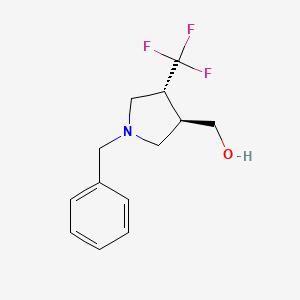
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
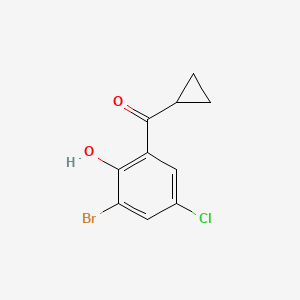
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
